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molecular formula C10H13NO4S B8273047 2-[(4-(Methanesulfonamido)phenoxy)methyl]oxirane

2-[(4-(Methanesulfonamido)phenoxy)methyl]oxirane

Cat. No. B8273047
M. Wt: 243.28 g/mol
InChI Key: DMBDRKKEZLXIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051423

Procedure details

To a solution of 2.3 g (0.008 mol) of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanamine dihydrochloride in 100 ml of methanol add a solution of 0.66 g of sodium hydroxide in 5 mL of water. Stir for 15 minutes. Add 2.0 g (0.008 mol) of N-[4-(oxiranylmethoxy)phenyl]methanesulfonamide and reflux for 16 h. Monitor the progress of the reaction by thin-layer chromatography on silica gel (methylene chloride, methanol, triethylamine, 84:15:1). Remove the solvent in vacuo. Chromatograph the oil on 350 g of silica gel using amixture of methylene chloride:methanol:triethylamine (94:5:1). Combine the fractions containing residue and remove the solvent in vacuo. Dissolve theresidue in methanol and add a solution of hydrogen chloride in methanol. Remove the solvent in vacuo. Recrystallize the salt from acetonitrile:methanol to obtain the title compound.
Name
2-[4-(1H-imidazol-1-yl)phenoxy]ethanamine dihydrochloride
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[N:3]1([C:8]2[CH:17]=[CH:16][C:11]([O:12][CH2:13][CH2:14][NH2:15])=[CH:10][CH:9]=2)[CH:7]=[CH:6][N:5]=[CH:4]1.[OH-].[Na+].[O:20]1[CH2:22][CH:21]1[CH2:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([NH:31][S:32]([CH3:35])(=[O:34])=[O:33])=[CH:27][CH:26]=1>CO.O>[ClH:1].[OH:20][CH:21]([CH2:22][NH:15][CH2:14][CH2:13][O:12][C:11]1[CH:16]=[CH:17][C:8]([N:3]2[CH:7]=[CH:6][N:5]=[CH:4]2)=[CH:9][CH:10]=1)[CH2:23][O:24][C:25]1[CH:26]=[CH:27][C:28]([NH:31][S:32]([CH3:35])(=[O:34])=[O:33])=[CH:29][CH:30]=1 |f:0.1.2,3.4,8.9|

Inputs

Step One
Name
2-[4-(1H-imidazol-1-yl)phenoxy]ethanamine dihydrochloride
Quantity
2.3 g
Type
reactant
Smiles
Cl.Cl.N1(C=NC=C1)C1=CC=C(OCCN)C=C1
Name
Quantity
0.66 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O1C(C1)COC1=CC=C(C=C1)NS(=O)(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Monitor the progress of the reaction by thin-layer chromatography on silica gel (methylene chloride, methanol, triethylamine, 84:15:1)
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
ADDITION
Type
ADDITION
Details
Combine the fractions containing residue
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve
ADDITION
Type
ADDITION
Details
in methanol and add a solution of hydrogen chloride in methanol
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallize the salt from acetonitrile

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.OC(COC1=CC=C(C=C1)NS(=O)(=O)C)CNCCOC1=CC=C(C=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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